molecular formula C11H23NO4 B1199588 Panthenyl ethyl ether CAS No. 667-83-4

Panthenyl ethyl ether

Cat. No.: B1199588
CAS No.: 667-83-4
M. Wt: 233.3 g/mol
InChI Key: MRAMPOPITCOOIN-VIFPVBQESA-N
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Mechanism of Action

Target of Action

Panthenyl Ethyl Ether, also known as Ethyl Panthenol, is primarily targeted at the skin and hair . It is a derivative of Panthenol (provitamin B5), which plays a key role in human intermediary metabolism .

Mode of Action

When applied to the skin or hair, this compound is rapidly absorbed and converted into Pantothenic Acid (a constituent of coenzyme A) through processes of hydrolysis and oxidation . This conversion is crucial as Pantothenic Acid is an essential component in Coenzyme A, which plays a central role in metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolic pathway. Once it is converted into Pantothenic Acid in the skin, it becomes an essential component of Coenzyme A . Coenzyme A is vital for various metabolic processes, including the Krebs cycle .

Pharmacokinetics

This compound exhibits good skin penetration properties due to the presence of an ethyl group . It is rapidly absorbed into the skin and hair, enhancing its bioavailability . .

Result of Action

The action of this compound results in enhanced moisturization and conditioning effects on the skin and hair . It increases hair strength, reduces the risk of breakage, and prevents damage caused by overheating and overdrying of the hair and scalp . For the skin, it acts as an energizing agent and regeneration booster .

Action Environment

This compound is relatively stable to oxygen and light, slightly hygroscopic, and stable in neutral or slightly acidic environments (pH 4 - 7.5) . It is less stable in acidic and alkaline aqueous solutions due to hydrolytic cleavage . Excessive exposure to heat exceeding 70°-75° C may cause racemization . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Panthenyl ethyl ether is synthesized through the condensation reaction of D- and DL-pantolactone with 3-ethoxy-1-propanamine . This reaction typically involves specific conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of ethers like this compound often involves the Williamson ether synthesis. This method includes the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.

Chemical Reactions Analysis

Types of Reactions: Panthenyl ethyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.

    Reduction: This reaction involves the gain of electrons, potentially converting the compound into a more reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Panthenyl ethyl ether has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Pantothenic Acid: The water-soluble vitamin B5, closely related to panthenyl ethyl ether.

    Panthenyl Triacetate: Another derivative of panthenol, used in similar applications.

Uniqueness: this compound offers significant advantages over similar compounds due to its enhanced penetration and moisturization effects. Its acceptable viscosity, wide range of solubility, and lack of stickiness make it a preferred choice in cosmetic formulations .

Properties

IUPAC Name

(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)[C@@H](C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904738
Record name Pantothenyl ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-83-4
Record name (+)-Pantothenyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panthenyl ethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantothenyl ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PANTHENYL ETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4WMF8NX3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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